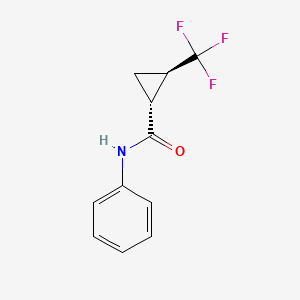
rac-(1R,2R)-N-phenyl-2-(trifluoromethyl)cyclopropane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(1R,2R)-N-phenyl-2-(trifluoromethyl)cyclopropane-1-carboxamide is a synthetic organic compound known for its unique structural features and reactivity. This compound contains a cyclopropane ring substituted with a trifluoromethyl group and a phenyl group, making it an interesting subject for various chemical and pharmaceutical studies.
Métodos De Preparación
The synthesis of rac-(1R,2R)-N-phenyl-2-(trifluoromethyl)cyclopropane-1-carboxamide typically involves the following steps:
Formation of the cyclopropane ring: This can be achieved through cyclopropanation reactions, where alkenes react with carbenes or carbenoid reagents.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the phenyl group: This can be done through various coupling reactions, such as Suzuki or Heck coupling, using phenylboronic acid or phenyl halides.
Formation of the carboxamide group: This step involves the reaction of the cyclopropane derivative with an amine, such as aniline, under appropriate conditions to form the carboxamide.
Análisis De Reacciones Químicas
rac-(1R,2R)-N-phenyl-2-(trifluoromethyl)cyclopropane-1-carboxamide undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl or phenyl groups under suitable conditions.
Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine under acidic or basic conditions.
Aplicaciones Científicas De Investigación
rac-(1R,2R)-N-phenyl-2-(trifluoromethyl)cyclopropane-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of rac-(1R,2R)-N-phenyl-2-(trifluoromethyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its targets. The phenyl group contributes to the compound’s binding affinity and specificity, while the cyclopropane ring provides structural rigidity, enhancing its stability and reactivity.
Comparación Con Compuestos Similares
rac-(1R,2R)-N-phenyl-2-(trifluoromethyl)cyclopropane-1-carboxamide can be compared with other similar compounds, such as:
rac-(1R,2R)-2-Fluorocyclopropane-1-carboxamide: This compound has a fluorine atom instead of a trifluoromethyl group, resulting in different reactivity and biological activity.
rac-(1R,2R)-N’-hydroxy-2-(trifluoromethyl)cyclopropane-1-carboximidamide: This compound has a hydroxy group and an imidamide group, leading to different chemical properties and applications.
The uniqueness of this compound lies in its combination of a trifluoromethyl group, a phenyl group, and a cyclopropane ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H10F3NO |
|---|---|
Peso molecular |
229.20 g/mol |
Nombre IUPAC |
(1R,2R)-N-phenyl-2-(trifluoromethyl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C11H10F3NO/c12-11(13,14)9-6-8(9)10(16)15-7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,15,16)/t8-,9-/m1/s1 |
Clave InChI |
VLNJNUHIQLNKSM-RKDXNWHRSA-N |
SMILES isomérico |
C1[C@H]([C@@H]1C(F)(F)F)C(=O)NC2=CC=CC=C2 |
SMILES canónico |
C1C(C1C(F)(F)F)C(=O)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl (1S,4R,5S)-5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13570251.png)


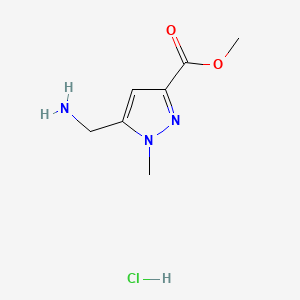
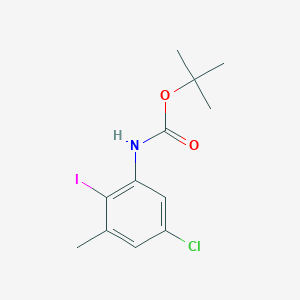
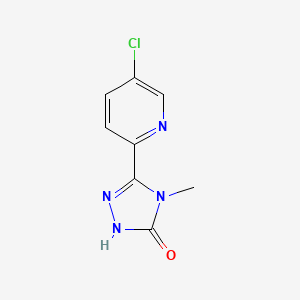
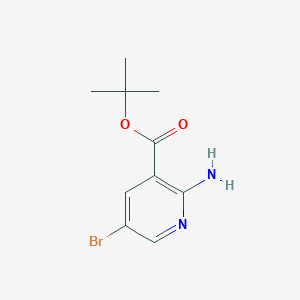
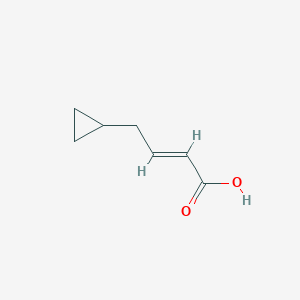

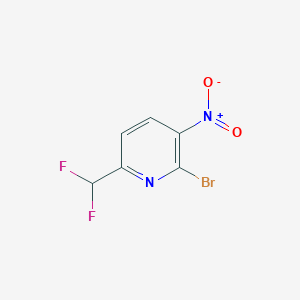
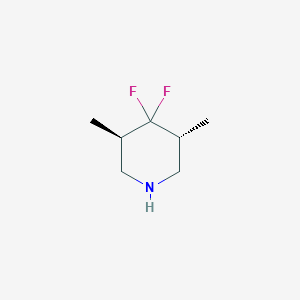
![({4-[(dimethylamino)methyl]phenyl}methyl)({[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl})amine](/img/structure/B13570302.png)

![5'H-spiro[cyclohexane-1,7'-furo[3,4-b]pyridine]-4-one](/img/structure/B13570323.png)
